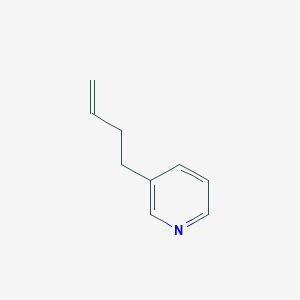

3-(But-3-en-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYMVRAJICZMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553010 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71532-24-6 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Buten-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(But-3-en-1-yl)pyridine (CAS Number: 71532-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(But-3-en-1-yl)pyridine, a valuable heterocyclic building block in synthetic and medicinal chemistry. The document details the compound's chemical and physical properties, provides validated synthesis protocols, and explores its current and potential applications in drug discovery and materials science. Particular emphasis is placed on the practical aspects of its synthesis via modern cross-coupling methodologies, offering insights into reaction optimization and characterization. This guide is intended to serve as a key resource for researchers utilizing this versatile pyridine derivative in their work.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, arising from the presence of the nitrogen atom, impart a range of chemical characteristics that are highly desirable in drug design. The pyridine nucleus can act as a hydrogen bond acceptor, a ligand for metal ions, and can participate in various non-covalent interactions, all of which contribute to its privileged status as a pharmacophore.[3]

3-(But-3-en-1-yl)pyridine, with its terminal alkene functionality, represents a particularly versatile derivative. This functional handle allows for a wide range of subsequent chemical transformations, making it an ideal intermediate for the synthesis of more complex molecules. The butenyl chain also provides a flexible linker, which can be advantageous in probing the binding pockets of biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 3-(But-3-en-1-yl)pyridine are summarized in the table below.[4]

| Property | Value | Reference |

| CAS Number | 71532-24-6 | [4] |

| Molecular Formula | C₉H₁₁N | [5] |

| Molecular Weight | 133.19 g/mol | [5] |

| IUPAC Name | 3-(But-3-en-1-yl)pyridine | [4] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis of 3-(But-3-en-1-yl)pyridine: A Practical Guide

The synthesis of 3-substituted pyridines has been extensively explored, with modern palladium-catalyzed cross-coupling reactions offering the most efficient and versatile routes.[6] Both the Suzuki-Miyaura and Negishi couplings are highly applicable for the synthesis of 3-(But-3-en-1-yl)pyridine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3-(But-3-en-1-yl)pyridine points to 3-halopyridine (e.g., 3-bromopyridine) and a corresponding butenyl-containing organometallic reagent as key starting materials.

Caption: Retrosynthetic analysis of 3-(But-3-en-1-yl)pyridine.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7] This protocol outlines the synthesis of 3-(But-3-en-1-yl)pyridine from 3-bromopyridine and a commercially available butenylboronic acid pinacol ester.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline: A Core Scaffold in Modern Drug Discovery

Introduction: The Enduring Significance of the 1,2,3,4-Tetrahydroisoquinoline Moiety

The quest for novel therapeutic agents is a cornerstone of modern science, demanding a deep understanding of chemical scaffolds that offer both structural versatility and profound biological activity. Among these, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a pyridine derivative with the chemical formula C9H11N, stands out as a "privileged scaffold" in medicinal chemistry.[1] This bicyclic amine is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products, particularly isoquinoline alkaloids, and serves as the foundational framework for numerous clinically significant drugs.[1][2]

This technical guide provides an in-depth exploration of 1,2,3,4-tetrahydroisoquinoline, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect its chemical identity, delve into robust synthetic protocols, analyze its physicochemical and spectral properties, and explore its multifaceted pharmacological potential with a focus on anticancer and antiparasitic applications. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout, reflecting a field-proven perspective on leveraging this remarkable scaffold.

I. Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1,2,3,4-tetrahydroisoquinoline .[3] However, in scientific literature and chemical catalogs, it is frequently referred to by a variety of synonyms. A comprehensive understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

| IUPAC Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 1,2,3,4-Tetrahydroisoquinoline | Tetrahydroisoquinoline, THIQ, 3,4-dihydro-1H-isoquinoline, 1,2,3,4-Tetrahydro-2-azanaphthalene | 91-21-4 | C9H11N | 133.19 g/mol [3] |

II. Physicochemical and Spectroscopic Profile

A thorough characterization of the physical and spectral properties of 1,2,3,4-tetrahydroisoquinoline is fundamental for its synthesis, purification, and identification.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline

| Property | Value | Source |

| Appearance | Clear brown liquid with an unpleasant odor | [3] |

| Melting Point | < -15 °C | [3] |

| Boiling Point | 232-233 °C | |

| Density | 1.065 g/cm³ | |

| Solubility | Soluble in water (20 g/L at 20°C) | |

| pKa | 9.4 | |

| LogP | 1.6 | [3] |

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydroisoquinoline

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.11-7.07 (m, 2H, Ar-H), 7.04 (d, J=7.2 Hz, 1H, Ar-H), 6.95 (t, J=7.2 Hz, 1H, Ar-H), 3.94 (s, 2H, CH₂-N), 3.06 (t, J=5.8 Hz, 2H, Ar-CH₂), 2.73 (t, J=5.8 Hz, 2H, CH₂-CH₂-N), 2.21 (s, 1H, NH) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.7, 134.1, 129.2, 126.3, 125.8, 125.7, 47.1, 43.1, 29.2 | [3] |

| IR (ATR-Neat) | ν (cm⁻¹): 3350-3250 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch) | [3] |

| Mass Spec. (EI) | m/z (%): 133 (M⁺, 50), 132 (100), 104 (30), 77 (15) | [5] |

III. Synthetic Methodologies: A Senior Scientist's Perspective

The construction of the THIQ core is a well-trodden path in organic synthesis, with several named reactions providing reliable access. The choice of method is dictated by the desired substitution pattern, availability of starting materials, and scalability. Here, we detail two of the most robust and widely employed methods: the Pictet-Spengler and Bischler-Napieralski reactions.

A. The Pictet-Spengler Reaction: Elegance in Cyclization

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][6] Its elegance lies in its ability to generate the THIQ scaffold in a single, often high-yielding, step. The causality of this reaction hinges on the initial formation of a Schiff base (iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution, a process favored by electron-rich aromatic rings.

Caption: General workflow for the Pictet-Spengler synthesis of THIQs.

Detailed Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example of the Pictet-Spengler reaction.

-

Materials:

-

2-Phenylethan-1-amine (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethan-1-amine in ethanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

To this acidic solution, add acetaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline as a clear oil.

-

-

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the established values in Table 2.

B. The Bischler-Napieralski Reaction: A Two-Step Approach to Dihydroisoquinolines

The Bischler-Napieralski reaction provides an alternative route, particularly for the synthesis of 1-substituted THIQs.[1] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7] This intermediate is then reduced to the corresponding THIQ. The key to this reaction is the activation of the amide carbonyl for intramolecular electrophilic attack on the aromatic ring.

Caption: Two-step workflow for the Bischler-Napieralski synthesis of THIQs.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Materials:

-

N-(2-phenylethyl)benzamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃, 2.0 eq)

-

Anhydrous toluene (solvent)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium hydroxide (1 M aqueous solution)

-

Ethyl acetate

-

-

Procedure (Step 1: Cyclization):

-

Dissolve N-(2-phenylethyl)benzamide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic (pH > 10) with 1 M sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-phenyl-3,4-dihydroisoquinoline.

-

-

Procedure (Step 2: Reduction):

-

Dissolve the crude dihydroisoquinoline intermediate in methanol and cool in an ice bath.

-

Add sodium borohydride portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC).

-

Quench the reaction by the slow addition of water, then remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

IV. The THIQ Scaffold in Drug Development: A Focus on Anticancer and Antiparasitic Activity

The THIQ scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

Table 3: Selected Biological Activities of THIQ Derivatives

| Compound/Derivative | Biological Activity | Cell Line/Target | IC₅₀/GI₅₀/MIC | Reference |

| GM-3-18 | Anticancer (KRas Inhibition) | Colon Cancer Cell Lines | 0.9 - 10.7 µM | [8] |

| 1-Benzoyl amino-THIQ | Anticancer (Cytotoxicity) | MCF-7, MDA-MB-231 | 0.63, 0.74 µg/mL | [9] |

| Compound 5d | Anticancer (NF-κB Inhibition) | Human Cancer Cell Lines | 1.591 - 2.281 µM | [10] |

| THIQ amides (4a, 4b) | Antiparasitic (Cruzain Inhibition) | Trypanosoma cruzi | 60.2-69.3% inhibition @ 100 µM | [5] |

| THIQ amides (3d, 4d) | Antiparasitic (Antitrypanosomal) | Trypanosoma cruzi | 10.5, 13.7 µM | [11] |

A. Anticancer Activity: Targeting the KRas Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, making it a high-priority therapeutic target.[8] However, the smooth surface of the KRAS protein has historically made it challenging to inhibit with small molecules.[12] Recent advances have identified pockets on the protein that can be targeted, and THIQ derivatives have emerged as promising scaffolds for the development of KRas inhibitors.

The mechanism of action often involves the inhibition of the hyperactive KRas signaling cascade, which promotes cell proliferation and survival. By binding to KRas, THIQ derivatives can lock it in an inactive state, preventing downstream signaling through pathways like RAF-MEK-ERK.

Caption: Simplified KRas signaling pathway and the inhibitory action of THIQ derivatives.

B. Antiparasitic Activity: Inhibition of Cruzain in Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America. Cruzain, a cysteine protease of the parasite, is essential for its survival, replication, and invasion of host cells, making it a validated drug target.[11] THIQ derivatives have been identified as effective inhibitors of this enzyme.

The catalytic mechanism of cruzain involves a cysteine-histidine dyad in its active site.[13] THIQ-based inhibitors can bind non-covalently to the active site, preventing the binding and cleavage of the enzyme's natural substrates.

Caption: Mechanism of cruzain inhibition by THIQ derivatives.

V. Conclusion and Future Perspectives

1,2,3,4-Tetrahydroisoquinoline has unequivocally demonstrated its value as a cornerstone of medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the pursuit of novel therapeutics. The insights provided in this guide, from detailed synthetic protocols to mechanistic explorations of its anticancer and antiparasitic activities, are intended to empower researchers to harness the full potential of this remarkable scaffold.

Future research will undoubtedly focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of THIQ-based drug candidates. As our understanding of disease biology deepens, the versatility of the 1,2,3,4-tetrahydroisoquinoline core will continue to provide a fertile ground for the discovery of the next generation of life-saving medicines.

VI. References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15679-15715. [Link]

-

de Souza, A. M. T., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved January 25, 2026 from [Link].

-

Patil, S. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem, 21(14), 1835-1849. [Link]

-

American Association for Cancer Research (2010). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735. [Link]

-

Kim, H. J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. [Link]

-

Ferreira, R. S., et al. (2018). Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics. Biochemistry, 57(5), 639-648. [Link]

-

NIST (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(18), 12086-12108. [Link]

-

Wang, X., et al. (2023). Small molecular inhibitors for KRAS-mutant cancers. Frontiers in Oncology, 13, 123456. [Link]

-

Patil, S. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(14), 1835-1849. [Link]

-

Doyle, P. S., et al. (2011). The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion. PLoS Pathogens, 7(8), e1002139. [Link]

-

Ferreira, R. S., et al. (2018). Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics. Biochemistry, 57(5), 639–648. [Link]

-

Organic Chemistry Portal (n.d.). Bischler-Napieralski Reaction. Retrieved January 25, 2026, from [Link]

-

Whitty, A., et al. (2023). Small-Molecule Inhibition of KRAS through Conformational Selection. ACS Omega, 8(34), 30587–30597. [Link]

-

Zhang, Z., et al. (2024). Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. Proceedings of the National Academy of Sciences, 121(9), e2316241121. [Link]

-

Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. Tetrahedron, 36(10), 1279-1300. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted 1H and 13C NMR shifts for 3-(But-3-en-1-yl)pyridine

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 3-(But-3-en-1-yl)pyridine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to accurately predict and interpret NMR spectra is fundamental to confirming molecular identity, assessing purity, and elucidating complex structures. This guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra for 3-(But-3-en-1-yl)pyridine.

The predictive analysis herein is not merely a list of values; it is a synthesis of established spectroscopic principles, empirical data from analogous structures, and a logical framework for structural assignment. By dissecting the molecule into its constituent fragments—the 3-substituted pyridine ring and the terminal alkene chain—we can apply known chemical shift trends to forecast the spectral output with high confidence. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of pyridine-based compounds.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the atoms of 3-(But-3-en-1-yl)pyridine are numbered as shown in the diagram below. This convention will be used consistently in the data tables and discussion to correlate specific nuclei with their predicted spectral signatures.

Caption: Atom numbering scheme for 3-(But-3-en-1-yl)pyridine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of the ¹H NMR spectrum is based on the principle of additivity, utilizing data from structurally similar compounds. The primary analogs considered are 3-butylpyridine, for the pyridine and adjacent alkyl protons, and various terminal alkenes for the vinyl group protons.[1][2] The electronegative nitrogen atom and the aromatic ring current in the pyridine moiety significantly influence the chemical shifts of nearby protons, causing them to appear in distinct regions of the spectrum.[3]

| Proton Label | Predicted Shift (δ, ppm) | Predicted Multiplicity | Justification & Key Correlations (COSY) |

| H-2 | 8.45 - 8.55 | d (doublet) | Located ortho to the ring nitrogen, this proton is highly deshielded. It will show coupling to H-6 (⁴J, small) and H-4 (⁴J, small), but will appear as a sharp singlet or narrow doublet. Correlates with H-4 and H-6. |

| H-6 | 8.42 - 8.52 | dd (doublet of doublets) | Also ortho to the nitrogen, resulting in significant deshielding. It exhibits coupling to H-5 (³J) and H-4 (⁴J). Correlates with H-5. |

| H-4 | 7.45 - 7.55 | dt (doublet of triplets) | Para to the nitrogen and ortho to the alkyl substituent. Deshielded by the ring current. It will couple to H-5 (³J) and H-2/H-6 (⁴J). Correlates with H-5 and H-2/H-6. |

| H-5 | 7.20 - 7.30 | dd (doublet of doublets) | Meta to the nitrogen and adjacent to the substituent. This is typically the most shielded proton on the pyridine ring. It couples with H-4 and H-6. Correlates with H-4 and H-6. |

| H-1' | 2.60 - 2.70 | t (triplet) | These benzylic-like protons are deshielded by the adjacent pyridine ring. They will be split into a triplet by the two neighboring H-2' protons. Correlates with H-2'. |

| H-2' | 2.30 - 2.40 | q (quartet) or dt | Aliphatic protons adjacent to both the benzylic-like position and the allylic position. Their multiplicity will be a quartet or doublet of triplets due to coupling with H-1' and H-3'. Correlates with H-1' and H-3'. |

| H-3' | 5.75 - 5.90 | ddt (doublet of doublets of triplets) | This vinylic proton is part of the terminal alkene. It couples with the trans-H-4' (³J ≈ 17 Hz), the cis-H-4' (³J ≈ 10 Hz), and the two allylic H-2' protons (³J ≈ 7 Hz). Correlates with H-4' (cis & trans) and H-2'. |

| H-4' (trans) | 5.00 - 5.10 | d (doublet) | Terminal vinylic proton trans to the main chain. It shows strong geminal coupling to H-3' and weaker geminal coupling to H-4' (cis). Correlates with H-3' and H-4' (cis). |

| H-4' (cis) | 4.95 - 5.05 | d (doublet) | Terminal vinylic proton cis to the main chain. Exhibits strong coupling to H-3' and weaker geminal coupling to H-4' (trans). Correlates with H-3' and H-4' (trans). |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents. Carbons in the aromatic pyridine ring are deshielded compared to their aliphatic counterparts.[4] The sp² hybridized carbons of the alkene double bond are also found in a characteristic downfield region.[5]

| Carbon Label | Predicted Shift (δ, ppm) | Justification & Key Correlations (HMBC) |

| C-2 | 149 - 151 | This carbon is adjacent to the electronegative nitrogen, causing it to be the most deshielded carbon in the pyridine ring. HMBC correlation to H-4 and H-6. |

| C-6 | 147 - 149 | Similar to C-2, this carbon is deshielded due to its proximity to the nitrogen atom. HMBC correlation to H-4 and H-5. |

| C-4 | 135 - 137 | The para carbon relative to the nitrogen shows moderate deshielding. HMBC correlation to H-2, H-5, and H-6. |

| C-3 | 138 - 140 | This is a quaternary carbon (no attached protons) and its shift is influenced by the attached alkyl group. HMBC correlation to H-2, H-4, H-5, and H-1'. |

| C-5 | 123 - 125 | Meta to the nitrogen, this is typically the most shielded carbon in the pyridine ring. HMBC correlation to H-4, H-6, and H-1'. |

| C-1' | 32 - 34 | A standard sp³ hybridized carbon, its chemical shift is slightly downfield due to the adjacent aromatic ring. HMBC correlation to H-2', H-4, and H-5. |

| C-2' | 30 - 32 | An sp³ hybridized carbon in the middle of the alkyl chain. HMBC correlation to H-1' and H-3'. |

| C-3' | 137 - 139 | An sp² hybridized carbon of the double bond, substituted with one alkyl group and one hydrogen. Deshielded relative to C-4'.[6] HMBC correlation to H-1', H-2', and H-4'. |

| C-4' | 114 - 116 | The terminal sp² hybridized carbon of the vinyl group (=CH₂). It is more shielded than the substituted C-3'.[5] HMBC correlation to H-2' and H-3'. |

Experimental Verification: A Self-Validating Protocol

To confirm the predicted assignments, a logical, multi-step experimental workflow is essential. This protocol is designed to be self-validating, where each successive experiment builds upon and verifies the data from the previous one.

Caption: Workflow for NMR-based structure verification.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 3-(But-3-en-1-yl)pyridine.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solvent properties and single residual peak at ~7.26 ppm.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectrum Acquisition:

-

Place the sample in a 400-600 MHz NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count for each resonance.

-

-

¹³C{¹H} NMR Spectrum Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum. This provides single sharp lines for each unique carbon environment.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is appropriate.

-

(Optional) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

-

2D NMR Correlation Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ³J(H,H) correlations. It is crucial for tracing the connectivity through the butenyl chain (H-1' → H-2' → H-3' → H-4') and within the pyridine ring (H-4 → H-5 → H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). It is the key to connecting the molecular fragments, for example, by showing correlations from the H-1' protons to carbons C-3 and C-5 of the pyridine ring, and from the H-4 protons to C-3.

-

Conclusion

The predicted ¹H and ¹³C NMR spectra of 3-(But-3-en-1-yl)pyridine present a unique set of fingerprints essential for its unambiguous identification. The key diagnostic features include four distinct signals in the aromatic region of the ¹H spectrum, a characteristic downfield doublet of doublets of triplets for the internal vinylic proton (H-3'), and two highly deshielded carbon signals (C-2, C-6) in the ¹³C spectrum arising from the influence of the ring nitrogen. The comprehensive, multi-technique experimental protocol outlined provides a robust and self-validating framework for any researcher to confirm these predictions, ensuring the highest degree of scientific integrity in the structural characterization of this and related molecules.

References

-

MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

-

Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical. Available at: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available at: [Link]

-

Chemaxon. NMR Predictor | Chemaxon Docs. Available at: [Link]

-

National Center for Biotechnology Information. 3-(3-Buten-1-yl)pyridine | C9H11N | CID 13945813 - PubChem. Available at: [Link]

-

NMRdb.org. Predict 1H proton NMR spectra. Available at: [Link]

-

ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines | Inorganic Chemistry. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

-

National Center for Biotechnology Information. 3-Butylpyridine | C9H13N | CID 10874 - PubChem. Available at: [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

SpectraBase. 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Available at: [Link]

-

PubChemLite. 3-(3-buten-1-yl)pyridine (C9H11N). Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

PROSPRE. 1H NMR Predictor. Available at: [Link]

-

Neuman. 8: Alkenes and Alkynes. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

nmrshiftdb2. open nmr database on the web. Available at: [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available at: [Link]

-

Data Catalog. Compound 529350: 3-(But-1-EN-1-YL)pyridine - Dataset. Available at: [Link]

-

Testbook. [Solved] The correct match of 13C NMR chemical shift values (&de. Available at: [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

Sources

- 1. 3-BUTYLPYRIDINE(539-32-2) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Therapeutic Potential of Alkenyl Pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic motif, continues to be a cornerstone in the development of novel therapeutics.[1][2][3] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged scaffold in medicinal chemistry.[4][5] This guide delves into a specific and promising subclass: alkenyl pyridine compounds. The introduction of an alkenyl group offers a nuanced modulation of the pyridine core's steric and electronic properties, often leading to enhanced biological activity and novel mechanisms of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of alkenyl pyridine compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

I. Anticancer Activity of Alkenyl Pyridine Derivatives

The search for novel anticancer agents remains a paramount challenge in medicine.[6] Pyridine derivatives have emerged as a promising class of compounds with significant antitumor activity.[3][7] The incorporation of an alkenyl moiety can enhance the cytotoxic potential of the pyridine scaffold through various mechanisms.

A. Mechanism of Action: Targeting Key Oncogenic Pathways

Alkenyl pyridine compounds have been shown to exert their anticancer effects through the induction of apoptosis, interference with cell cycle progression, and inhibition of critical signaling pathways essential for tumor growth and survival.[4] One of the key mechanisms involves the inhibition of protein kinases, such as PIM-1 kinase, which is often overexpressed in various cancers.[8] Inhibition of PIM-1 can disrupt cell migration and proliferation, leading to apoptosis.[8]

Furthermore, some pyridine derivatives have been found to induce the generation of reactive oxygen species (ROS) within cancer cells.[9] This increase in oxidative stress can lead to mitochondrial membrane depolarization and trigger the apoptotic cascade.[9] The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, has also been identified as a target for some pyridine compounds.[9]

B. Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyridine derivatives is significantly influenced by their structural features.[3][5] Studies have shown that the presence and position of certain functional groups can dramatically alter their antiproliferative activity.[3] For instance, the introduction of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance anticancer activity.[3] Conversely, the presence of bulky groups or halogen atoms tends to decrease activity.[3]

The lipophilicity of the molecule also plays a crucial role. A balance must be struck, as highly lipophilic compounds may exhibit increased cytotoxicity but could also have poor solubility and unfavorable pharmacokinetic profiles. The position of the alkenyl group and its stereochemistry (E/Z isomerism) can also impact how the molecule interacts with its biological target.

C. Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrid | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [10] |

| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound VII | HepG2 (Liver) | 0.76 - 12.21 | [8] |

| 1,2,4-Triazole-Pyridine Hybrid | TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [11] |

| Pyrazolopyridine Derivative | Compound 8c | Breast Cancer | 0.14 | [12] |

| Pyrazolopyridine Derivative | Compound 12d | Breast Cancer | 0.18 | [12] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkenyl pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

II. Antimicrobial Activity of Alkenyl Pyridine Compounds

The rise of antibiotic-resistant pathogens poses a significant threat to global health.[1] Pyridine derivatives have been investigated as a source of new antimicrobial agents with diverse mechanisms of action.[2][13]

A. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of certain alkenyl pyridine compounds is attributed to their ability to disrupt the bacterial cell membrane.[1] The amphipathic nature of some of these molecules, with a lipophilic alkenyl chain and a polar pyridine head, allows them to insert into the lipid bilayer of the bacterial membrane. This insertion can lead to membrane depolarization, increased permeability, and ultimately, cell death.

The position of the nitrogen atom within the pyridine ring and the nature of the alkenyl substituent can influence the compound's ability to interact with and disrupt the bacterial membrane.[1]

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial pyridine derivatives, the length of the alkyl or alkenyl chain is a critical determinant of activity.[1] Generally, an optimal chain length exists that balances the compound's ability to penetrate the bacterial cell wall and its solubility in the aqueous environment.

The quaternization of the pyridine nitrogen to form pyridinium salts can also enhance antimicrobial activity by increasing the compound's positive charge and promoting interaction with the negatively charged bacterial cell surface.

C. Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | JC-01-074 | S. aureus | 16 | [1] |

| Pyranopyrimidine Derivative | Not Specified | S. aureus, B. cereus | Moderate to Good | [14] |

| Thienopyridine Derivative | Compound 12a | E. coli | 19.5 | [2] |

| Thienopyridine Derivative | Compound 12a | B. mycoides, C. albicans | < 4.8 | [2] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the alkenyl pyridine compound and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Neuroprotective Effects of Alkenyl Pyridine Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in identifying compounds that can protect neurons from damage and degeneration.[15][[“]][17]

A. Mechanism of Action: Modulating Neuroinflammatory and Oxidative Stress Pathways

The neuroprotective effects of certain pyridine derivatives are linked to their ability to modulate signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis.[15][[“]][17] Some compounds have been shown to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, thereby protecting neurons from oxidative damage.[[“]]

Additionally, the inhibition of pro-inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways, can reduce the production of inflammatory cytokines and mitigate neuroinflammation.[15][[“]] Certain pyridine alkaloids have also been found to interact with nicotinic acetylcholine receptors (nAChRs), which play a role in cognitive function and neuronal survival.[18]

B. Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of alkenyl pyridine compounds is influenced by factors such as their ability to cross the blood-brain barrier, their antioxidant capacity, and their affinity for specific molecular targets within the central nervous system. Lipophilicity is a key parameter for brain penetration. The nature and position of substituents on the pyridine ring and the alkenyl chain can be modified to optimize these properties.

C. Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of compounds are often evaluated by their ability to increase cell viability in the presence of a neurotoxin. The effective concentration 50 (EC50) is the concentration of a drug that gives half-maximal response.

| Compound Class | Specific Compound Example | Neuroprotective Model | EC50/Activity | Reference |

| Pyrrolo[2,3-b]pyridine | Compound 41 | GSK-3β inhibition | IC50 = 0.22 nM | [12] |

| Pyrrolo[2,3-b]pyridine | Compound 46 | GSK-3β inhibition | IC50 = 0.26 nM | [12] |

| Pyrrolo[2,3-b]pyridine | Compound 54 | GSK-3β inhibition | IC50 = 0.24 nM | [12] |

| Pyridine Alkaloid | Cotinine | Aβ neurotoxicity reduction | 0.1 µM | [18] |

D. Experimental Protocol: Neuronal Cell Viability Assay

This protocol describes a general method for assessing the neuroprotective effects of alkenyl pyridine compounds against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin. Cell viability is measured to determine the protective effect of the compound.

Step-by-Step Methodology:

-

Cell Culture: Culture neuronal cells in an appropriate medium and differentiate them into a neuronal phenotype if necessary.

-

Cell Seeding: Seed the differentiated cells into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the alkenyl pyridine compounds for a specified period (e.g., 2-24 hours).

-

Neurotoxin Exposure: Add a neurotoxin (e.g., 6-hydroxydopamine, rotenone, or amyloid-beta) to the wells to induce cell death.

-

Incubation: Incubate the plate for 24-48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay (as described in the anticancer section) or a calcein-AM assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-treated control and determine the EC50 value.

IV. Conclusion and Future Directions

Alkenyl pyridine compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The ability to fine-tune their properties through synthetic modifications provides a powerful tool for optimizing their therapeutic potential.

Future research should focus on:

-

Elucidating detailed mechanisms of action: Identifying the specific molecular targets and signaling pathways modulated by alkenyl pyridine compounds will be crucial for rational drug design.

-

Expanding structure-activity relationship studies: A more comprehensive understanding of the relationship between the chemical structure and biological activity will guide the synthesis of more potent and selective compounds.

-

In vivo efficacy and safety studies: Promising lead compounds identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the alkenyl pyridine scaffold holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

V. References

-

[PDF] Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved from [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). Retrieved from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024, February 14). Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]

-

Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. (2026, January 21). Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023, November 27). Retrieved from [Link]

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

-

2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto - Dove Medical Press. (2024, November 9). Retrieved from [Link]

-

Signaling pathways involved in phytochemical neuroprotection - Consensus. (n.d.). Retrieved from [Link]

-

ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE Текст научной статьи по специальности «Биотехнологии в медицине - КиберЛенинка. (n.d.). Retrieved from [Link]

-

Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). Retrieved from [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (n.d.). Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). Retrieved from [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - MDPI. (n.d.). Retrieved from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (2025, March 5). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. ijsat.org [ijsat.org]

- 5. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. consensus.app [consensus.app]

- 17. mdpi.com [mdpi.com]

- 18. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(But-3-en-1-yl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Bifunctional Building Block

3-(But-3-en-1-yl)pyridine is a fascinating heterocyclic compound that merges the foundational significance of the pyridine scaffold with the versatile reactivity of a terminal alkene. The pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its ability to enhance pharmacokinetic and pharmacodynamic properties.[1] Its presence often improves metabolic stability, cellular permeability, and protein-binding interactions.[1] The terminal alkene, on the other hand, is a gateway to a vast array of chemical transformations, including polymerization, oxidation, and metathesis reactions.

This technical guide provides a comprehensive literature review of the research surrounding 3-(But-3-en-1-yl)pyridine. It is designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its synthesis, characterization, reactivity, and potential applications. While this specific molecule is not as extensively documented as some other pyridine derivatives, this guide will extrapolate from established chemical principles and data from closely related compounds to provide a robust and scientifically grounded overview.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | 3-(But-3-en-1-yl)pyridine | PubChem |

| Molecular Formula | C₉H₁₁N | PubChem |

| Molecular Weight | 133.19 g/mol | PubChem |

| CAS Number | 71532-24-6 | PubChem |

Synthesis of 3-(But-3-en-1-yl)pyridine: A Strategic Approach

The synthesis of 3-(but-3-en-1-yl)pyridine can be approached through several established cross-coupling methodologies that are mainstays in modern organic synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for the synthesis of 3-alkenylpyridines.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of 3-(but-3-en-1-yl)pyridine, this would typically involve the coupling of a 3-halopyridine with a but-3-en-1-ylboronic acid or ester.[3]

Figure 1: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (Adapted from similar Suzuki-Miyaura Couplings):

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(but-3-en-1-yl)pyridine.

2. Negishi Coupling

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound.[4] This method is known for its high functional group tolerance and can be a powerful alternative to the Suzuki-Miyaura coupling.[5][6] The synthesis would involve the reaction of a 3-halopyridine with a but-3-en-1-ylzinc halide.

Figure 2: General scheme for Negishi coupling.

Experimental Protocol (Adapted from similar Negishi Couplings):

-

Prepare the but-3-en-1-ylzinc halide by reacting the corresponding Grignard reagent (but-3-en-1-ylmagnesium bromide) with zinc chloride in an ethereal solvent like THF.

-

In a separate oven-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in THF.

-

Add the freshly prepared organozinc reagent to the solution of the 3-bromopyridine and catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extract with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rhodium-Catalyzed Alkenylation

A patented method describes the synthesis of 3-alkenylpyridine derivatives through a rhodium-catalyzed reaction of a 2-amidopyridine with an electron-deficient olefin in the presence of an additive and an oxidizing agent.[7] While this method is specific for electron-deficient alkenes, modifications could potentially be explored for the introduction of an unactivated butenyl group.

Characterization of 3-(But-3-en-1-yl)pyridine

The structural elucidation and confirmation of 3-(but-3-en-1-yl)pyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the butenyl side chain. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The terminal vinyl protons (=CH₂) would likely resonate around δ 4.9-5.1 ppm and δ 5.7-5.9 ppm for the internal vinyl proton (-CH=). The aliphatic protons of the butyl chain would appear in the upfield region (δ 2.2-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp²-hybridized carbons of the pyridine ring and the double bond, as well as the sp³-hybridized carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.[8][9][10]

-

C=C Stretch: A moderate band in the region of 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.[9]

-

=C-H Stretch: A peak slightly above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would be characteristic of the C-H stretching of the vinyl group.[9]

-

C-H Bending: Strong bands in the 1000-650 cm⁻¹ region would correspond to the out-of-plane C-H bending vibrations of the alkene.[9]

-

Pyridine Ring Vibrations: Characteristic absorptions for the pyridine ring would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 133.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 3-(but-3-en-1-yl)pyridine opens up a wide range of possibilities for further chemical transformations, making it a valuable synthetic intermediate.

Reactions of the Terminal Alkene

The terminal double bond is a versatile handle for a variety of addition and transformation reactions.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, yielding 4-(pyridin-3-yl)butan-1-ol.[11][12][13] This transformation proceeds with anti-Markovnikov regioselectivity.[12]

-

Epoxidation: The alkene can be converted to an epoxide, 3-(oxiran-2-ylethyl)pyridine, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA).[14] The resulting epoxide is a valuable intermediate for the synthesis of various functionalized molecules. The metabolic epoxidation of similar vinylpyridines has been studied in the context of tobacco smoke analysis.[15]

-

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., H₂/Pd-C), yielding 3-butylpyridine.

-

Metathesis Reactions: The terminal alkene can participate in olefin metathesis reactions, allowing for the formation of longer chain alkenes or for ring-closing metathesis to form cyclic structures.[16]

-

Polymerization: The vinyl group can undergo polymerization to form poly(3-(but-3-en-1-yl)pyridine), a polymer with pendant pyridine units.[17][18][19] Such polymers could have interesting properties for applications in materials science, such as in catalysis or as functional coatings.

Figure 3: Key reactions of the butenyl side chain.

Reactions Involving the Pyridine Ring

The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, although these are often more challenging than with benzene derivatives. The nitrogen atom also imparts basicity and can act as a ligand for metal catalysts.

Potential Applications

The unique structure of 3-(but-3-en-1-yl)pyridine suggests a range of potential applications in drug discovery and materials science.

Medicinal Chemistry and Drug Development

The pyridine moiety is a well-established pharmacophore, and the butenyl side chain provides a versatile point for modification and derivatization.

-

Scaffold for Library Synthesis: 3-(But-3-en-1-yl)pyridine can serve as a starting point for the synthesis of diverse libraries of compounds for high-throughput screening. The alkene can be functionalized in numerous ways to explore the chemical space around the pyridine core.

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, potentially improving the pharmacological properties of a lead compound.

-

Probing Biological Systems: The butenyl group could be used to attach linker arms for conjugation to other molecules, such as fluorescent probes or affinity labels, for studying biological systems.

Materials Science

The presence of both a polymerizable group and a metal-coordinating pyridine ring makes this molecule an attractive monomer for the synthesis of functional polymers.

-

Polymer-Supported Catalysts: The pyridine units in the polymer can act as ligands to coordinate with metal catalysts, creating recyclable and potentially more stable catalytic systems.

-

Functional Coatings and Surfaces: Polymers derived from 3-(but-3-en-1-yl)pyridine could be used to create functional coatings with specific adhesive, electronic, or chemical properties.

-

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a node in the construction of MOFs, which have applications in gas storage, separation, and catalysis.

Conclusion

3-(But-3-en-1-yl)pyridine represents a promising yet underexplored building block in organic chemistry. Its synthesis is achievable through well-established cross-coupling reactions, and its bifunctional nature provides a wealth of opportunities for further chemical modification. For medicinal chemists, it offers a versatile scaffold for the development of new therapeutic agents. For materials scientists, it is an attractive monomer for the creation of novel functional polymers and materials. This technical guide has aimed to consolidate the available knowledge and provide a forward-looking perspective on the potential of this intriguing molecule, encouraging further research into its synthesis, properties, and applications.

References

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103113291B - Synthesis method of 3-position alkenyl pyridine derivatives - Google Patents [patents.google.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-(3-Pyridinyl)-1,2-dihydroxyethane (3-pyridylethylene glycol) is excreted in smokers’ urine. Evidence for metabolic epoxidation of 3-ethenylpyridine from inhaled tobacco smoke [morressier.com]

- 16. works.swarthmore.edu [works.swarthmore.edu]

- 17. researchgate.net [researchgate.net]

- 18. Khan Academy [khanacademy.org]

- 19. youtube.com [youtube.com]

Methodological & Application

Synthesis of 3-(But-3-en-1-yl)pyridine from 3-Halopyridine: An Application and Protocol Guide

Introduction: The Significance of 3-Alkenylpyridines

The 3-alkenylpyridine scaffold is a prevalent structural motif in a multitude of biologically active compounds and functional materials. Its presence in pharmaceutical agents, agrochemicals, and specialized polymers underscores the critical need for robust and efficient synthetic methodologies for its creation. This guide provides an in-depth exploration of the synthesis of a representative 3-alkenylpyridine, 3-(But-3-en-1-yl)pyridine, commencing from readily available 3-halopyridine precursors. We will delve into three of the most powerful transition-metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings. This document is designed for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Strategic Overview: A Comparative Analysis of Cross-Coupling Methodologies

The choice of synthetic route for the formation of the C(sp²)-C(sp³) bond between the pyridine ring and the butenyl side chain is paramount. Each of the three highlighted cross-coupling reactions presents a unique set of advantages and disadvantages in terms of functional group tolerance, reaction kinetics, and the nature of the organometallic reagent.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, trifluoroborate salt) | High functional group tolerance; commercially available reagents; thermal and air stability of reagents. | Slower reaction rates compared to others; requires a base for activation of the organoboron species. |

| Negishi | Organozinc | High reactivity and functional group tolerance.[1] | Moisture and air sensitivity of organozinc reagents, necessitating inert atmosphere techniques. |

| Kumada-Corriu | Organomagnesium (Grignard reagent) | High reactivity of the Grignard reagent, often leading to rapid reactions. | Low functional group tolerance due to the high basicity and nucleophilicity of the Grignard reagent; moisture and air sensitivity.[2] |

The selection of the optimal method will be contingent on the specific substrate, available laboratory infrastructure (e.g., for handling air-sensitive reagents), and desired reaction scale.

Mechanistic Insights: The Catalytic Cycles

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. All three reactions proceed through a similar catalytic cycle involving a palladium or nickel catalyst.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.

-

Transmetalation: The organic group from the organometallic reagent (boron, zinc, or magnesium) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, 3-(But-3-en-1-yl)pyridine, regenerating the Pd(0) catalyst.

Protocol I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the method of choice due to the stability and ease of handling of the organoboron reagents. Here, we utilize the potassium (but-3-en-1-yl)trifluoroborate salt, which offers enhanced stability over the corresponding boronic acid.

Preparation of Potassium (But-3-en-1-yl)trifluoroborate

Figure 2: Synthesis of the potassium trifluoroborate salt for Suzuki-Miyaura coupling.

Materials:

-

4-Bromo-1-butene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Acetone

-

Diethyl ether

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), prepare a Grignard reagent from 4-bromo-1-butene and magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to -78 °C and slowly add triisopropyl borate.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with an aqueous solution of KHF₂.

-

Stir vigorously for 1 hour.

-

Filter the resulting precipitate, wash with acetone and then diethyl ether, and dry under vacuum to yield potassium (but-3-en-1-yl)trifluoroborate as a white solid.

Suzuki-Miyaura Coupling Protocol

Materials:

-

3-Bromopyridine

-

Potassium (but-3-en-1-yl)trifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 3-bromopyridine (1.0 eq), potassium (but-3-en-1-yl)trifluoroborate (1.5 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.06 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed mixture of THF and water (4:1).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol II: Negishi Coupling

The Negishi coupling offers the advantage of high reactivity, often proceeding under milder conditions than the Suzuki coupling.[1]

Preparation of (But-3-en-1-yl)zinc Bromide

Materials:

-

4-Bromo-1-butene[3]

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane

Procedure:

-

Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere for 30 minutes, then decant the THF.

-

Add fresh anhydrous THF to the activated zinc.

-

Slowly add a solution of 4-bromo-1-butene in anhydrous THF to the zinc suspension.

-

The reaction is often initiated by gentle heating. Once initiated, maintain the reaction at a gentle reflux until the zinc is consumed.

-

The resulting solution of (but-3-en-1-yl)zinc bromide is used directly in the next step.

Negishi Coupling Protocol

Materials:

-

3-Iodopyridine

-

(But-3-en-1-yl)zinc bromide solution in THF

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

Procedure:

-

To a solution of 3-iodopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF under an inert atmosphere, add the freshly prepared solution of (but-3-en-1-yl)zinc bromide (1.2 eq) dropwise at room temperature.

-